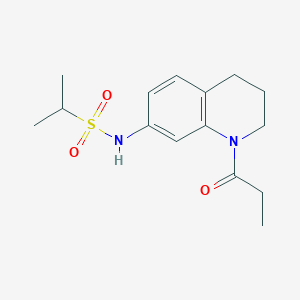

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide

Description

Properties

IUPAC Name |

N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)propane-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-4-15(18)17-9-5-6-12-7-8-13(10-14(12)17)16-21(19,20)11(2)3/h7-8,10-11,16H,4-6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKYPQOHQZAELZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide typically involves multiple steps. The starting material is often 1,2,3,4-tetrahydroquinoline, which undergoes propionylation to introduce the propionyl group at the nitrogen atom. This is followed by sulfonamide formation through the reaction with propane-2-sulfonyl chloride under basic conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: This compound can be used in studies involving enzyme inhibition and protein binding.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the tetrahydroquinoline core provides structural stability. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Key Structural Features

- Core scaffold: The tetrahydroquinoline moiety is shared among analogs, but substitutions at the 1- and 7-positions vary significantly.

- Sulfonamide variants : The propane-2-sulfonamide group in the target compound contrasts with benzene sulfonamide derivatives (e.g., BE46566) and carboxamide-containing analogs (e.g., BE46584) .

Selected Analogues and Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide | Not available | C₁₅H₂₁N₂O₃S | 309.4 (calculated) | 1-propanoyl, 7-propane-2-sulfonamide |

| 2,5-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide (BE46566) | 946349-51-5 | C₂₀H₂₄N₂O₃S | 372.48 | 1-propanoyl, 7-benzene sulfonamide (2,5-dimethyl) |

| N-[4-(dimethylamino)phenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (BE46584) | 946252-11-5 | C₂₄H₂₁FN₄O₂ | 416.45 | Carboxamide, naphthyridine core |

Key Observations :

Sulfonamide vs.

Aromatic vs. Aliphatic Sulfonamides : BE46566’s benzene sulfonamide introduces aromaticity and methyl substituents, which could increase lipophilicity and π-π stacking interactions compared to the aliphatic propane-2-sulfonamide in the target compound .

Hydrogen-Bonding and Crystallographic Behavior

- Hydrogen-Bond Networks : Sulfonamide groups in the target compound and BE46566 can form robust hydrogen-bonded motifs (e.g., R₂²(8) patterns), critical for crystal packing and stability .

Pharmacological Implications (Inferred)

- Kinase Inhibition: Tetrahydroquinoline sulfonamides are known to inhibit kinases like PI3K and CDK2.

- Metabolic Stability : Aliphatic sulfonamides (target compound) may exhibit slower metabolic oxidation than aromatic analogs, prolonging half-life .

Biological Activity

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide is a compound of interest due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₂₂N₂O₃S

- Molecular Weight : 310.4 g/mol

- CAS Number : 941986-95-4

The compound features a tetrahydroquinoline ring system, which is known for its diverse biological activities. The sulfonamide group enhances its interaction with various biological targets.

This compound has been studied for its potential to inhibit specific enzymes and pathways involved in disease processes. Preliminary data suggest that it may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer and neurodegenerative diseases .

Anticonvulsant Activity

A related series of compounds derived from tetrahydroquinoline structures have demonstrated anticonvulsant properties. Research has shown that modifications in the molecular structure can lead to significant variations in biological activity. For instance, compounds with similar configurations have been evaluated for their efficacy in animal models .

Anti-inflammatory Properties

The sulfonamide group is known to contribute to anti-inflammatory effects. In vitro studies have indicated that derivatives of tetrahydroquinoline exhibit inhibition of albumin denaturation and antioxidant activities. These findings suggest potential applications in treating inflammatory conditions .

Case Studies and Research Findings

- In vitro Studies on Antioxidant Activity :

-

Histone Deacetylase Inhibition :

- Compounds similar to this compound were identified as selective HDAC inhibitors. These compounds led to increased acetylation levels in histones, potentially altering cellular processes such as differentiation and apoptosis .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide?

- Methodological Answer : Synthesis optimization requires stepwise protocols to introduce the sulfonamide and propanoyl moieties. Key steps include:

- Protection of reactive sites (e.g., amine groups on tetrahydroquinoline) to prevent side reactions .

- Use of catalysts (e.g., Pd-based catalysts for coupling reactions) to enhance yield .

- Strict temperature control (e.g., 0–5°C for sulfonamide coupling) to avoid decomposition .

- Purification via HPLC or column chromatography to isolate the target compound (>95% purity) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR (¹H and ¹³C) to confirm proton environments and carbon frameworks. For example, the sulfonamide group shows characteristic peaks at δ 3.1–3.5 ppm (¹H) .

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 432.18) .

- X-ray crystallography (if crystals are obtainable) to resolve stereochemistry .

Q. What are the recommended protocols for assessing solubility and stability in biological assays?

- Methodological Answer :

- Solubility : Test in DMSO (primary solvent) followed by dilution in PBS (pH 7.4). Monitor for precipitation via dynamic light scattering (DLS) .

- Stability : Conduct LC-MS analysis over 24–72 hours in assay buffers (e.g., plasma or liver microsomes) to detect degradation products .

Advanced Research Questions

Q. How can contradictory data on the compound’s enzyme inhibition potency be resolved?

- Methodological Answer : Contradictions may arise from assay conditions or target isoforms. Recommended approaches:

-

Orthogonal assays : Compare results from fluorescence-based activity assays with radiometric or SPR-based binding studies .

-

Isoform-specific profiling : Use recombinant enzymes (e.g., COX-2 vs. COX-1) to identify selectivity .

-

Structural analogs : Synthesize derivatives with modified sulfonamide groups to probe SAR (see Table 1) .

Table 1 : Structure-Activity Relationship (SAR) of Sulfonamide Derivatives

Substituent on Tetrahydroquinoline Enzyme Inhibition (IC₅₀, nM) Selectivity Ratio (Target/Off-Target) Propanoyl (Parent Compound) 12.3 ± 1.2 8.5 Ethylsulfonyl (Analog) 28.7 ± 2.1 3.2 Cyclopropanecarbonyl (Analog) 9.8 ± 0.9 12.1 Data derived from competitive binding assays .

Q. What computational strategies are effective for predicting off-target interactions?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR libraries. Focus on conserved sulfonamide-binding pockets .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å indicates robust interactions) .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors in the sulfonamide group) using MOE .

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. Mitigation strategies:

- Variable-temperature NMR : Resolve dynamic equilibria (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and 50°C .

- Deuterated solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent peak interference .

- 2D NMR (COSY, HSQC) : Assign overlapping signals via correlation spectroscopy .

Q. What experimental designs are optimal for studying metabolic stability in vitro?

- Methodological Answer :

- Liver microsome assays : Incubate the compound with human/rat microsomes (1 mg/mL protein) and NADPH. Quantify parent compound loss via LC-MS/MS .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific interactions .

Contradiction Analysis & Troubleshooting

Q. Why might biological activity vary between cell-based and enzyme-level assays?

- Root Cause : Differences in membrane permeability, efflux pumps, or intracellular metabolism.

- Resolution :

- Measure cellular uptake via LC-MS after 24-hour exposure .

- Co-administer with inhibitors (e.g., verapamil for P-gp efflux) to assess transporter effects .

Q. How to reconcile low yield in the final coupling step of synthesis?

- Troubleshooting Steps :

- Protecting group strategy : Ensure the tetrahydroquinoline amine is fully protected before sulfonamide introduction .

- Catalyst screening : Test Pd(OAc)₂/Xantphos or CuI/1,10-phenanthroline for Buchwald-Hartwig couplings .

- Solvent optimization : Switch from THF to DMF for polar intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.